1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid
Description
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid is a cyclohexane-derived compound featuring a carboxylic acid group at position 1, a methyl substituent at position 3, and a tert-butoxycarbonyl (Boc)-protected amino group at position 1. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound is likely utilized as a key intermediate in pharmaceutical synthesis, particularly for peptidomimetics or bioactive molecules requiring rigid, conformationally constrained scaffolds.
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-5-7-13(8-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVQBGLLJNVDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid involves several steps. The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine.
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid, also known as Boc-amino acid derivative, is a compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Information
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1305874-28-5
- SMILES Notation : CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, its structural features suggest potential interactions with biological systems, particularly in the context of amino acid derivatives and their roles in peptide synthesis.
- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes due to the presence of the carboxylic acid and amine functional groups, which are known to participate in enzyme-substrate interactions.
- Modulation of Protein Structure : As an amino acid derivative, it may influence protein folding and stability, potentially acting as a chaperone or stabilizer for certain proteins.
Table 1: Summary of Research Findings
Related Compounds and Their Biological Activities
Research on related compounds provides insights into the potential biological activities of this compound. For example, compounds with similar structures have been shown to inhibit mitotic spindles in cancer cells, leading to cell death through aberrant division processes .
Table 2: Comparison of Biological Activities
Scientific Research Applications
Synthesis of Peptides
One of the primary applications of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis, allowing for selective reactions without affecting other functional groups. This compound can be utilized to introduce the amino acid moiety into peptide chains, enhancing the stability and bioavailability of therapeutic peptides.
Case Study : In a study focused on optimizing peptide synthesis, researchers demonstrated that using Boc-protected amino acids significantly improved yields and purity in solid-phase peptide synthesis (SPPS) compared to other protecting groups .
Drug Development
The compound has been explored for its potential in drug development, particularly in creating novel therapeutic agents targeting specific biological pathways. Its structural features allow for modifications that can enhance pharmacological properties, such as solubility and receptor binding affinity.
Example : A recent investigation into derivatives of this compound showed promising results in inhibiting certain enzymes involved in metabolic disorders, suggesting its potential role as a lead compound in drug discovery .
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure facilitates various reactions, including nucleophilic substitutions and cyclizations.
Data Table: Reaction Pathways Utilizing the Compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | 85 | |
| Cyclization | Acidic conditions | 90 | |
| Amidation | Coupling with amines | 80 |
Polymer Chemistry
The compound can also be used in polymer chemistry to create functionalized polymers with specific properties. Its ability to undergo polymerization reactions makes it suitable for developing materials with tailored mechanical and thermal properties.
Case Study : Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .
Comparison with Similar Compounds
Cyclohexane and Cyclopentane Derivatives
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Structure: Cyclopentane ring with Boc-amino and carboxylic acid groups at position 1. Synthesis: Prepared via methods similar to Reference Examples 87 and 88 in EP 4,374,877 A2, involving Boc protection and cyclization . Applications: Intermediate in drug synthesis, particularly for kinase inhibitors or protease inhibitors requiring smaller ring systems.
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic Acid Structure: Cyclopentane with Boc-amino, carboxylic acid, and isopropyl substituents. Synthesis: Hydrogenation of cyclopentene precursors in THF .
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid Structure: Stereoisomer of the target compound. Molecular Weight: 243.31 g/mol (Enamine Ltd. data) . Role: Building block for chiral drug candidates, highlighting the importance of stereochemistry in bioactivity.
Heterocyclic and Fluorinated Analogs
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates (e.g., 10a–e) Structure: Pyrrole core with Boc-amino, methyl, and indole-derived substituents. Physicochemical Data:
- 10a : Mp 169–173°C, IR ν 1765 cm⁻¹ (ester C=O), 1682 cm⁻¹ (Boc C=O) .
- 10b : Mp 186–190°C, demonstrating increased rigidity with additional methyl groups on indole .
- Applications : Anticancer agents targeting tubulin polymerization, as indole moieties enhance π-π stacking with biological targets.
[18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC) Structure: Cyclobutane with fluorine and amino acid groups. Key Data:
- Tumor-to-brain ratio: 6.61 at 60 min post-injection in rat glioblastoma models .
- Human PET imaging showed 146 nCi/mL uptake in glioblastoma .
- Differentiator : Fluorination and smaller ring size enhance blood-brain barrier penetration, making FACBC superior for neuroimaging compared to bulkier cyclohexane derivatives.
Comparative Analysis Table
Key Research Findings
Ring Size and Bioactivity :
- Cyclohexane derivatives (e.g., target compound) offer conformational rigidity suitable for enzyme active-site binding, whereas cyclobutane analogs (e.g., FACBC) prioritize rapid tissue penetration .
- Cyclopentane-based compounds exhibit intermediate flexibility, balancing metabolic stability and synthetic accessibility .
Bulkier substituents (e.g., isopropyl in cyclopentane analogs) reduce rotational freedom, impacting target selectivity .
Synthetic Methodologies :
Preparation Methods
Synthesis via Chiral Triflate Esters and Boc-Protected Amines
A recent and efficient approach involves the use of chiral triflate esters derived from enantiopure α-hydroxy acid esters. The key steps include:
- Conversion of α-hydroxy acid esters into chiral triflate esters.
- Nucleophilic substitution (S_N2) of these triflates with Boc-protected aminocycloalkanes such as 4-Boc-aminopiperidine or 3-Boc-aminopyrrolidine.
- The reaction proceeds with inversion of configuration, yielding methyl esters of Boc-protected amino acids with high enantiomeric purity.
Reaction Conditions and Yields:
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of chiral triflate ester | Enantiopure α-hydroxy acid ester + triflic anhydride | Low temperature, inert atmosphere | High (not specified) | Maintains stereochemistry |
| Nucleophilic substitution with Boc-aminocycloalkane | Chiral triflate ester + Boc-aminopiperidine + triethylamine | DCM solvent, −50 °C | 48–84% | High stereochemical purity, inversion of configuration |
For example, the reaction of (R)- or (S)-chiral triflate esters with 4-Boc-aminopiperidine in the presence of triethylamine in dichloromethane at −50 °C yielded the corresponding Boc-protected amino acid esters (e.g., methyl 2-[(Boc-amino)piperidin-1-yl]propanoates) with yields ranging from 48% to 84% depending on the substrate.
Spectroscopic and Structural Confirmation:
- IR spectra showed characteristic ester and Boc carbonyl absorptions.
- $$^{1}H$$, $$^{13}C$$, and $$^{15}N$$ NMR spectroscopy confirmed the structure and purity.
- X-ray crystallography verified absolute stereochemistry and conformation.
- Optical rotations confirmed enantiomeric purity.
Alkylation of Amino Acid Derivatives with Haloalkyl Compounds
Another classical method involves the alkylation of amines with α-halo carboxylic acids or their esters. Key points include:
- Use of α-bromo derivatives (e.g., ethyl bromoacetate) as alkylating agents due to their superior leaving group ability compared to chloro derivatives.
- Reaction with Boc-protected amines or diamines in the presence of organic bases such as triethylamine or potassium carbonate.
- This method can yield N-(ω-aminoalkylene)amino acid derivatives, which can be further transformed into the target compound.
Typical Reaction Conditions and Yields:
| Reactants | Base | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| N-Boc-ethylenediamine + ethyl bromoacetate | Triethylamine | Acetonitrile | 70–80 °C | ~72% | Good yield, moderate temperature |
| Chiral diamine + ethyl bromoacetate | Potassium carbonate | DCM | Room temp | Variable, sometimes dialkylation observed | Side reactions possible |
This method, while effective, may suffer from side reactions such as N,N-dialkylation and formation of dehydrocarboxylic acid byproducts, reducing yield and purity.
Reductive Amination and Mitsunobu Reaction Approaches
- Involves formation of an imine intermediate between an amino aldehyde and an amino acid ester.
- Reduction with sodium cyanoborohydride or catalytic hydrogenation yields the amino acid derivative.
- Provides good yields (up to 68%) and stereochemical control.
- Used to couple N-Boc-β-amino alcohols with N-o-nitrobenzenesulfonyl-protected amino acid esters.
- Followed by deprotection steps to yield the target amino acid derivatives.
- Enables the formation of chiral amino acid esters with high stereochemical purity.
These methods are useful for synthesizing complex amino acid derivatives but require careful control of reaction conditions to avoid racemization or side reactions.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chiral triflate ester substitution | Chiral triflate ester + Boc-aminocycloalkane | S_N2 nucleophilic substitution | DCM, −50 °C, TEA | 48–84% | High stereochemical purity, mild conditions | Requires chiral triflate preparation |
| Alkylation with haloalkyl compounds | Boc-protected amine + α-bromoester | Alkylation | Acetonitrile/DCM, RT-80 °C | 36–72% | Straightforward, accessible reagents | Side reactions, moderate yields |
| Reductive amination | Amino aldehyde + amino acid ester | Imine formation + reduction | Methanol, NaBH3CN or H2/Pd-C | ~68% | Good stereochemical control | Instability of aldehydes |
| Mitsunobu reaction | N-Boc-β-amino alcohol + o-NBS amino acid ester | Mitsunobu coupling | Standard Mitsunobu conditions | Variable | Enables complex coupling | Multi-step, requires deprotection |
Research Findings and Analytical Data
- The stereochemical integrity of the synthesized compounds was confirmed by optical rotation measurements, showing equal but opposite rotations for enantiomers (e.g., [α]20D = ±19.4° for certain derivatives).
- X-ray crystallography revealed that the Boc-protected amino acid derivatives adopt chair conformations with substituents in equatorial positions, consistent with expected stereochemistry.
- NMR spectroscopy (1H, 13C, 15N) provided detailed structural elucidation, including carbonyl and Boc group signals.
- Attempts to separate enantiomers by chiral HPLC were unsuccessful; instead, NMR-based chiral derivatization methods were employed for enantiomeric purity assessment.
Q & A
Q. What are the critical synthetic steps for preparing 1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid?
The synthesis typically involves:
- Cyclohexane ring formation : Cyclization of precursor molecules (e.g., via Diels-Alder or catalytic hydrogenation) .
- Boc protection : Reaction of the amine group with tert-butoxycarbonyl (Boc) anhydride (Boc₂O) under basic conditions (e.g., DMAP, TEA) to prevent unwanted side reactions .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or LiOH .
- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥97% purity .
Q. How is the Boc protecting group employed in this compound’s synthesis?
The Boc group shields the amine during synthesis to prevent undesired reactivity. Key steps include:
- Protection : Reacting the free amine with Boc₂O in dichloromethane (DCM) or THF, catalyzed by DMAP or TEA at 0–25°C .
- Deprotection : Acidic cleavage (e.g., TFA or HCl in dioxane) to regenerate the amine post-synthesis . This method ensures regioselectivity in subsequent reactions, such as peptide coupling .
Q. Which analytical techniques are used to confirm structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., cyclohexane ring conformation) and Boc group integration .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (≥97%) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 243.3 g/mol) .
Q. What solvent systems optimize yield during cyclohexane ring formation?
Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency. For example, THF at –20°C minimizes side reactions during Diels-Alder cyclization . Reaction times (6–24 hours) and catalyst selection (e.g., Pd/C for hydrogenation) further influence yields .
Q. How is the compound stored to maintain stability?
- Temperature : –20°C in airtight containers to prevent Boc group hydrolysis .
- Desiccation : Use of silica gel packs to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can stereochemical discrepancies in the cyclohexane ring be resolved during synthesis?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,3R)-configured precursors) to control stereochemistry .
- Crystallization : Recrystallization in ethanol/water mixtures to isolate the desired diastereomer .
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) to resolve racemic mixtures .
Q. What strategies address contradictory yields reported for Boc-protection steps?
- Reaction optimization : Adjusting base strength (e.g., TEA vs. DMAP) and Boc₂O stoichiometry (1.2–1.5 equivalents) .
- Solvent effects : Replacing DCM with THF to improve solubility of intermediates .
- Temperature control : Lowering reaction temperatures (0–5°C) to suppress side-product formation .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) alter biological activity?
Comparative studies with analogs (e.g., 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid) reveal:
- Hydrophobicity : Methyl groups enhance membrane permeability, while trifluoromethyl groups improve metabolic stability .
- Receptor binding : Substituent position (C3 vs. C4) impacts affinity for enzymatic targets (e.g., proteases) .
Q. What methodologies identify decomposition pathways under acidic/basic conditions?
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Using software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- MD simulations : Assessing conformational stability of the Boc-protected amine in aqueous vs. lipid environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
